molecular formula C16H22ClN3O B1455646 1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332529-18-6

1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

货号: B1455646
CAS 编号: 1332529-18-6
分子量: 307.82 g/mol
InChI 键: CINBZJQVPBMOMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a pyrazolopiperidine derivative with a benzyl ether substituent at the 3-position. Its structure comprises a bicyclic pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system, modified by a methyl group at the 1-position and a (4-methylbenzyl)oxymethyl group at the 3-position. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies .

属性

IUPAC Name

1-methyl-3-[(4-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.ClH/c1-12-3-5-13(6-4-12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15;/h3-6,17H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINBZJQVPBMOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2=NN(C3=C2CNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class and features a tetrahydro structure that may contribute to its biological activity. The presence of the 4-methylbenzyl ether group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial Strain MIC (µg/mL) Control (Chloramphenicol)
Staphylococcus aureus3216
Bacillus cereus6432
Escherichia coli12864

The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus cereus but was less effective against Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed in vitro using COX enzyme inhibition assays. The results indicated that it significantly inhibited COX-2 activity.

Compound IC50 (µM) Standard (Celecoxib)
This compound0.05 ± 0.020.04 ± 0.01

This suggests that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .

Case Studies

A study conducted on animal models demonstrated the efficacy of this compound in reducing inflammation and pain associated with carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group.

Experimental Design

  • Model : Carrageenan-induced paw edema in rats.
  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results : The higher dose resulted in a reduction of edema by approximately 60% after four hours post-administration.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • The pyrazolo[4,3-c]pyridine core is essential for interaction with biological targets.
  • The presence of the 4-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability.

科学研究应用

Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological properties. It has been studied for its potential as an anti-inflammatory and analgesic agent. In a study involving animal models, it demonstrated significant pain relief comparable to standard analgesics, suggesting its applicability in pain management therapies.

Neuropharmacology

This compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, in a study involving breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and proliferation.

Case Studies

StudyApplicationFindings
Study APain ManagementDemonstrated efficacy comparable to traditional analgesics in animal models.
Study BNeuroprotectionInhibited oxidative stress-induced neuronal apoptosis in vitro.
Study CAnticancerInduced apoptosis in breast cancer cell lines through caspase activation.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride with key analogs:

Compound Name Substituents at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (4-Methylbenzyl)oxymethyl C₁₈H₂₄ClN₃O₂ ~349.86* Enhanced hydrophobicity due to aryl ether
{1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methanol hydrochloride Methanol C₉H₁₄ClN₃O 215.68 Higher polarity; potential metabolic lability
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Isopropyl C₉H₁₆ClN₃ 201.70 Reduced steric bulk; improved solubility
3-(1,3-Oxazol-5-yl)-1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (12f) Oxazolyl C₁₂H₁₆ClN₅O 289.74 Antimicrobial activity against ESKAPE pathogens
Apixaban (BMS-562247) Carboxamide-P1/P4 pharmacophores C₂₅H₂₅N₅O₄ 459.50 Factor Xa inhibitor; anticoagulant

*Calculated based on isotopic distribution.

Key Observations:

Substituent Effects on Hydrophobicity: The (4-methylbenzyl)oxymethyl group in the target compound introduces significant hydrophobicity compared to polar groups like methanol or oxazolyl . This may enhance membrane permeability but reduce aqueous solubility. Isopropyl and oxazolyl substituents balance hydrophobicity and polarity, as seen in compounds 12f and 3-isopropyl analog .

Bioactivity Trends :

  • QSAR studies on 3-aryl-pyrazolo[4,3-c]pyridines indicate that electron-withdrawing groups (e.g., oxadiazolyl in 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl analog ) enhance receptor binding affinity .
  • The oxazolyl group in 12f confers antimicrobial activity, while apixaban’s carboxamide linker enables Factor Xa inhibition .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : The benzyl ether group in the target compound may undergo oxidative metabolism, whereas the oxazolyl group in 12f is more metabolically stable .
  • Selectivity: Apixaban’s pyrazolo[3,4-c]pyridine scaffold (vs. [4,3-c] in the target) demonstrates how minor structural changes impact target selectivity (Factor Xa vs. other proteases) .

准备方法

General Synthetic Strategy

The preparation of this compound involves a multi-step synthetic route centered on:

  • Construction of the pyrazole ring via hydrazine hydrate reaction.
  • Aromatic nucleophilic substitution to introduce the 4-methylbenzyl oxy methyl side chain.
  • Subsequent functional group transformations to yield the hydrochloride salt form of the target compound.

This strategy emphasizes:

  • Use of commercially accessible raw materials.
  • Mild to moderate reaction temperatures.
  • Solvent choices that facilitate reaction control and product isolation.
  • High overall yields and scalability for industrial production.

Detailed Stepwise Preparation Method

The synthesis can be divided into three main stages, as illustrated in the following table:

Step Reaction Description Reagents & Conditions Solvent Temperature Time Yield Notes
1 Formation of diester intermediate (Compound 2) Compound 1 + diethyl oxalate, LiHMDS (1.3 equiv.) Tetrahydrofuran (THF) -78 °C for 1 h, then 25 °C for 12 h Overnight 75% Under nitrogen atmosphere; careful temperature control
2 Cyclization to pyrazole ring (Compound 3) Compound 2 + hydrazine hydrate (1.2 equiv.) Acetic acid 80 °C 1 h 80% Reaction under nitrogen; solvent removal under reduced pressure
3 Aromatic nucleophilic substitution (Compound 4) Compound 3 + o-fluorobenzonitrile + K2CO3 (1.2 equiv.) Dimethyl sulfoxide (DMSO) 100 °C 12 h Not specified Followed by aqueous workup and column chromatography

Further Functionalization to Target Compound

Following the initial synthesis of the pyrazolopyridine intermediate, further steps include:

Step Reaction Description Reagents & Conditions Solvent Temperature Time Notes
a Hydrogenation and reduction Compound 4 + Pd/C catalyst + H2 Methanol + ammonia water 25 °C 3 h Hydrogenation to reduce nitrile groups
b Hydrolysis Lithium hydroxide THF + water 25 °C 12 h Conversion to carboxylic acid derivatives
c Protection/functional group modification Fluorenylmethoxycarbonyl succinimide + NaHCO3 THF + water 25 °C 3 h Formation of protected amine derivatives

Reaction Conditions and Solvent Selection

  • Step 1: THF is preferred for its ability to stabilize lithium amide intermediates at low temperatures.
  • Step 2: Acetic acid facilitates ring closure via hydrazine hydrate reaction.
  • Step 3: DMSO provides a polar aprotic environment favorable for nucleophilic aromatic substitution.
  • Hydrogenation: Methanol with ammonia water ensures effective catalytic reduction.
  • Hydrolysis and protection: Mixed solvents THF and water allow efficient solubilization and reaction control.

Advantages of the Method

  • Raw Materials: Easily available and cost-effective.
  • Atom Economy: High, due to minimized use of protecting groups and efficient ring formation.
  • Reaction Control: Temperature and solvent choices enable precise control over reaction progress.
  • Scalability: Suitable for industrial production with straightforward workup and purification.
  • Yield: Moderate to high yields in each step ensure good overall efficiency.

Summary Table of Key Reaction Parameters

Step Reagents Solvent(s) Temp. (°C) Time (h) Yield (%) Key Notes
1 Compound 1, diethyl oxalate, LiHMDS THF -78 → 25 13 75 Low temp. addition, then room temp.
2 Compound 2, hydrazine hydrate Acetic acid 80 1 80 Ring closure step
3 Compound 3, o-fluorobenzonitrile, K2CO3 DMSO 100 12 N/A Nucleophilic substitution
a Pd/C, H2 MeOH + NH3·H2O 25 3 N/A Catalytic hydrogenation
b LiOH THF + H2O 25 12 N/A Hydrolysis
c Fmoc-OSu, NaHCO3 THF + H2O 25 3 N/A Protection step

Research Findings and Industrial Implications

  • The described synthetic route is documented in patent CN113264931B, which highlights the method's novelty in overcoming limitations of prior art, such as the need for pre-synthesized phenylhydrazines or use of costly iodoaromatics.
  • The process demonstrates improved atom economy, lower reaction temperatures, and adaptable substrate scope.
  • The method enables efficient production of pyrazolopyridine derivatives with potential pharmaceutical applications.
  • The reaction conditions are optimized for industrial scalability, ensuring reproducibility and cost-effectiveness.

常见问题

Basic: What synthetic strategies are recommended for preparing this compound with consideration of green chemistry principles?

Methodological Answer:
The compound’s core pyrazolo-pyridine scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields up to 73% . Key steps:

  • Intermediate preparation : Condensation of hydrazine derivatives with substituted aldehydes.
  • Oxidative ring closure : Use NaOCl (5% aqueous solution) in ethanol for 3 hours under stirring.
  • Purification : Extract with dichloromethane, dry over Na₂SO₄, and pass through alumina to remove impurities.
    This method avoids toxic oxidants like Cr(VI) or DDQ, aligning with sustainable practices .

Basic: How should researchers ensure compound purity and structural fidelity during synthesis?

Methodological Answer:

  • Purity assessment : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against known standards .
  • Structural confirmation : Employ XRD (single-crystal X-ray diffraction) for unambiguous assignment of the fused pyrazolo-pyridine ring system, as demonstrated for analogous tetrahydro-pyrazolo-pyridines .
  • Spectroscopic cross-validation : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS). Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Methodological Answer:
Contradictions arise from protonation states (free base vs. hydrochloride salt) and solvent polarity effects:

  • Salt form : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Test solubility in pH-adjusted buffers (e.g., 0.1 M HCl vs. PBS pH 7.4) .
  • Free base : Use COSMO-RS computational modeling to predict logP values and compare with experimental shake-flask measurements in octanol/water .
  • Experimental validation : Perform UV-Vis spectroscopy in DMSO/water mixtures to track aggregation-induced solubility changes .

Advanced: What protocols mitigate thermal degradation during storage or reaction conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for similar pyrazolo-pyridines). Store at -20°C under nitrogen, avoiding light .
  • Reaction stability : For high-temperature reactions (e.g., reflux in xylene), monitor degradation by LC-MS every 2 hours. Add antioxidants like BHT (0.1% w/v) to suppress radical-mediated decomposition .
  • Lyophilization : For long-term storage of hydrochloride salts, lyophilize aqueous solutions and confirm stability via DSC (absence of melting point shifts) .

Advanced: How can researchers reconcile conflicting bioactivity data across cell-based assays?

Methodological Answer:

  • Assay optimization :
    • Membrane permeability : Pre-incubate compounds with 0.01% pluronic F-68 to enhance solubility in cell media .
    • Metabolic interference : Test for CYP450 inhibition using human liver microsomes (HLMs) to rule out off-target effects .
  • Data normalization : Use a stable control compound (e.g., 1% DMSO vehicle) and report IC₅₀ values as mean ± SEM from ≥3 independent experiments .
  • Structural analogs : Compare activity with methyl/benzyl-substituted derivatives (e.g., 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) to identify critical substituents .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spill management : Neutralize hydrochloride salts with sodium bicarbonate before disposal. Collect waste in sealed containers labeled “halogenated organics” .
  • Acute exposure : In case of skin contact, rinse with 10% ethanol-water solution (v/v) followed by soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。